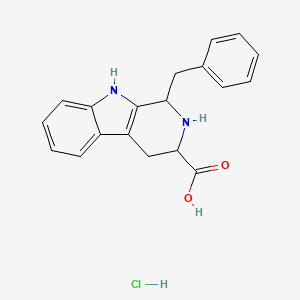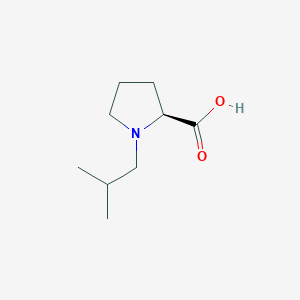
1-Isobutyl-L-proline
Vue d'ensemble
Description
1-Isobutyl-L-proline is a compound with the CAS Number: 1044637-62-8 and a molecular weight of 171.24 . Its IUPAC name is (2S)-1-isobutyl-2-pyrrolidinecarboxylic acid . It is a white to yellow solid .
Synthesis Analysis
While specific synthesis methods for 1-Isobutyl-L-proline were not found, L-Proline has been found to be a versatile organocatalyst for the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions using 1-propanol as a solvent .Molecular Structure Analysis
The 1-Isobutyl-L-proline molecule contains a total of 29 bonds. There are 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .Chemical Reactions Analysis
While specific chemical reactions involving 1-Isobutyl-L-proline were not found, L-Proline has been found to be a versatile catalyst in transformations such as enamine-based direct catalytic asymmetric aldol condensation .Applications De Recherche Scientifique
- Scientific Field: Biochemistry and Medical Diagnostics .
- Summary of the Application: 1-Isobutyl-L-proline can be used in the synthesis of molecularly imprinted nanoparticles for the detection and quantification of L-Proline, an amino acid that holds significant relevance for various metabolic disorders in living organisms, particularly in humans .
- Methods of Application or Experimental Procedures: Hydroxyethyl methacrylate-based molecularly imprinted nanoparticles were synthesized via miniemulsion polymerization. The nanoparticles were then characterized by Scanning Electron Microscopy, zeta-sizer particle size analysis, and Fourier Transform Infrared Spectroscopy .
- Results or Outcomes: The estimated diameters of L-Proline-imprinted and non-imprinted nanoparticles were determined to be approximately 27.51 nm and 20.66 nm, respectively. The maximum L-Proline adsorption capacity was determined to be 26.58 mg/g for Pro-MIPs and 4.65 mg/g for NIPs .
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-1-(2-methylpropyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-5-3-4-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHTZNQHKOBGHA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654579 | |
| Record name | 1-(2-Methylpropyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-L-proline | |
CAS RN |
1044637-62-8 | |
| Record name | 1-(2-Methylpropyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



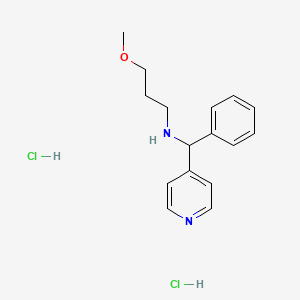
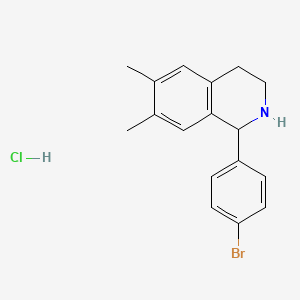
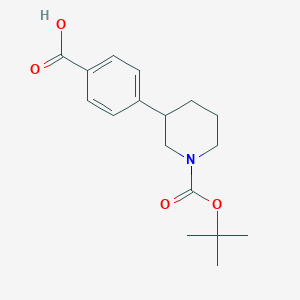
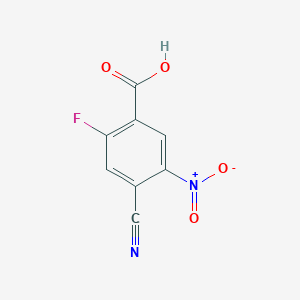

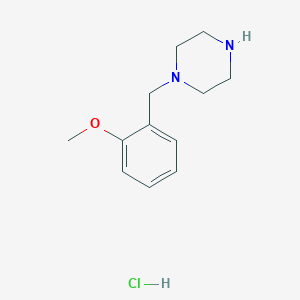

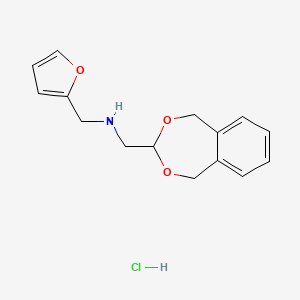
![3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt](/img/structure/B1388268.png)
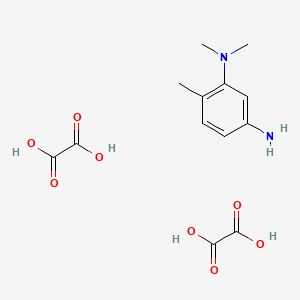
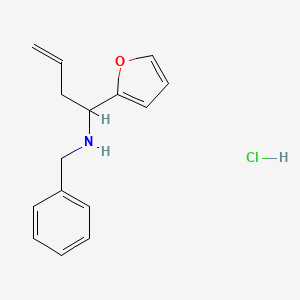
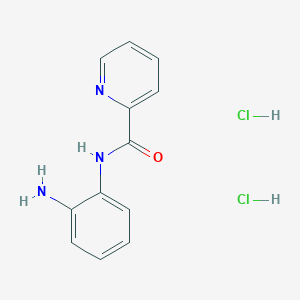
![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)
